molecular formula C10H7F2N3O2 B1524344 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1034142-07-8

5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1524344
CAS No.: 1034142-07-8
M. Wt: 239.18 g/mol
InChI Key: ABPQWSILBFSRMP-UHFFFAOYSA-N
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Description

5-Amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of a pyrazole ring, an amino group, and a difluorophenyl group

Synthetic Routes and Reaction Conditions:

  • Knoevenagel Condensation: This method involves the reaction of an aromatic aldehyde with malononitrile and phenylhydrazine in the presence of a base catalyst. The reaction typically occurs in a solvent such as ethanol or water at room temperature.

  • Cyclization Reaction: The intermediate formed from the Knoevenagel condensation undergoes cyclization to form the pyrazole ring. This step may require heating and the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are used to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and improve efficiency.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The difluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Nitro Derivatives: Resulting from the oxidation of the amino group.

  • Alcohol Derivatives: Resulting from the reduction of the carboxylic acid group.

  • Halogenated Derivatives: Resulting from electrophilic substitution on the difluorophenyl group.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Due to its biological activities, it is being studied for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives can be used as pesticides, herbicides, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The amino group and carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 5-Amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carbonitrile: This compound is structurally similar but has a carbonitrile group instead of a carboxylic acid group.

  • 5-Amino-1-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylic acid: This compound has chlorine atoms instead of fluorine atoms on the phenyl ring.

Uniqueness: 5-Amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly affect its chemical reactivity and biological activity compared to its chlorine-containing analogs.

Properties

IUPAC Name

5-amino-1-(3,5-difluorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-5-1-6(12)3-7(2-5)15-9(13)8(4-14-15)10(16)17/h1-4H,13H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPQWSILBFSRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N2C(=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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